7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide
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Overview
Description
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 7 and 8, a hydroxyl group at position 4, and a carbohydrazide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:
Formation of 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Conversion to this compound: The carboxylic acid group is then converted to a carbohydrazide group through a reaction with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The methyl groups and hydroxyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: The compound can inhibit enzyme activity, induce DNA damage, and disrupt protein function, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
6,7-Dimethylquinoline-3-carboxylic acid: Lacks the hydroxyl group at position 4.
5,8-Dimethylquinoline-3-carboxylic acid: Different substitution pattern on the quinoline ring.
Uniqueness
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
7,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C11H12N4O2
Molecular Weight : 232.24 g/mol
IUPAC Name : this compound
CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a quinoline ring with hydroxyl and hydrazide functional groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 7,8-dimethyl-4-hydroxyquinoline with carbohydrazide under acidic or basic conditions. The process often employs solvents like dimethylformamide (DMF) or ethanol to facilitate the reaction.
Antiviral Activity
Research has highlighted the compound's potential as an anti-HIV agent . A study demonstrated that derivatives of quinoline-based compounds exhibited moderate inhibitory effects against HIV-1. Specifically, compounds similar to this compound showed inhibition rates ranging from 28% to 32% at concentrations of 100 µM , indicating promising antiviral properties without significant cytotoxicity .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. Several derivatives were tested against various bacterial strains, revealing moderate activity. For instance, the minimum inhibitory concentration (MIC) values indicated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | E. coli |
Derivative A | 30 | S. aureus |
Anticancer Activity
The anticancer properties of quinoline derivatives have been widely studied. In vitro assays indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit viral integrases and bacterial enzymes, disrupting their functions.
- Receptor Binding : It can bind to receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects.
- Oxidative Stress Modulation : The hydroxyl group in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .
Case Studies
- HIV Inhibition Study : A recent study synthesized a series of quinoline derivatives and evaluated their anti-HIV activity through docking studies and cytotoxicity assays. The most potent compound exhibited an EC50 value of 75 µM , demonstrating significant potential for therapeutic development .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of synthesized quinoline derivatives against multi-drug resistant strains. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-6-3-4-8-10(7(6)2)14-5-9(11(8)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
DMFCUDXTVXSHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)NN)C |
Origin of Product |
United States |
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